(2,2':5',2''-噻吩)-5-羧酸

描述

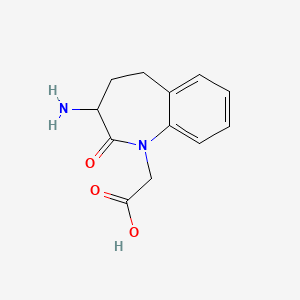

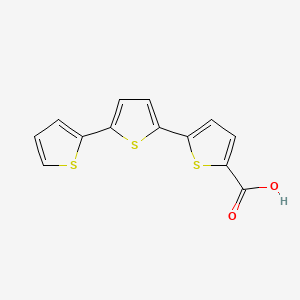

“(2,2’:5’,2’'-Terthiophene)-5-carboxylic acid”, also known as α-Terthienyl or 2,5-Di(2-thienyl)thiophene, is an oligomer of the heterocycle thiophene . It has a structure of three thiophene units joined at α-positions of thiophene rings . It is a naturally occurring secondary plant metabolite, found in abundance in the roots of marigold (family Asteraceae) .

Synthesis Analysis

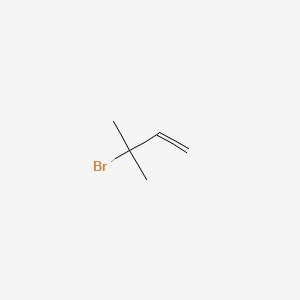

The synthesis of 2,2’:5’,2’'-Terthiophene involves a nickel-catalyzed coupling reaction of Grignard’s reagent derived from 2-bromothiophene and magnesium . It can also be prepared by reacting 2,5-dibromothiophene and thienylmagnesium bromide in the presence of a nickel catalyst .Molecular Structure Analysis

The molecular formula of 2,2’:5’,2’'-Terthiophene is C12H8S3, and its molecular weight is 248.39 . The structure consists of three thiophene units joined at the α-positions of the thiophene rings .Chemical Reactions Analysis

2,2’:5’,2’'-Terthiophene undergoes electrochemical copolymerization along with carbazole in sodium perchlorate/acetonitrile . It can also be used to form metal-organic based thin films with metals like aluminum, silver, and calcium which can potentially be used for optoelectronics-based applications .Physical And Chemical Properties Analysis

2,2’:5’,2’'-Terthiophene is a solid substance with a light yellow to yellow color . It has a melting point range of 93-95 °C . It is insoluble in water but soluble in acetone, benzene, and ether, and slightly soluble in ethanol and methanol .科学研究应用

蛋白质检测的荧光生物传感器

(2,2':5',2''-噻吩)-5-羧酸衍生物,如 3,3''-二己基-2,2':5',2''-噻吩-5-羧酸 (3TC6A),已显示出作为荧光生物传感器的潜力。一项研究证明了其在检测牛血清白蛋白 (BSA) 和小麦凝集素等蛋白质中的应用,该染料在与这些蛋白质结合后显示出增强的单体发射。这一特性使其成为蛋白质分析的潜在工具 (Hu, Xia, & Elioff, 2016)。

取代噻吩的合成

已经对取代噻吩的合成进行了研究,包括 (2,2':5',2''-噻吩)-5-羧酸。这些合成涉及菲塞尔曼反应等方法,并且可以产生具有不同官能团的衍生物,使其适用于各种应用 (Kostyuchenko, Averkov, & Fisyuk, 2014)。

在太阳能电池性能中的应用

已经研究了衍生自 (2,2':5',2''-噻吩)-5-羧酸及其衍生物的导电聚合物在太阳能电池中的应用。这些聚合物涂覆在 TiO2 层上时,可以作为光敏剂。已经研究了它们在太阳能电池中的性能,包括电荷转移过程和效率等方面,突出了它们在光伏技术中的潜力 (Yoon 等人,2011 年)。

寡噻吩中的光物理性质

已经检查了包含 (2,2':5',2''-噻吩)-5-羧酸的寡噻吩的光物理性质。这些化合物由于电荷转移跃迁而显示出强烈的颜色,并表现出独特的发射特性,这可以在发光应用中得到利用 (Burdziński 等人,2008 年)。

电聚合和表征

(2,2':5',2''-噻吩)-5-羧酸已用于功能化聚噻吩的合成。这些聚合物在电聚合后表现出有趣的特性,如在氧化态下增加的电导率和快速的电致变色,使其适用于电子设备中的应用 (Lee, Shim, & Shin, 2002)。

基因传感器应用

合成了衍生自 (2,2':5',2''-噻吩)-5-羧酸的功能化单体,并将其用于创建基因传感器应用的导电聚合物。该聚合物允许寡核苷酸探针共价连接,证明了其在检测 DNA 序列中的应用 (Peng 等人,2007 年)。

重金属离子分析

研究表明,包含 (2,2':5',2''-噻吩)-5-羧酸的功能化聚噻吩可用于同时分析重金属离子。该应用基于与金属离子形成配合物,证明了这些聚合物在环境监测和修复中的潜在用途 (Kim & Shim, 2014)。

安全和危害

未来方向

2,2’:5’,2’'-Terthiophene has been employed as a building block for the organic semiconductor polythiophene . It can be combined with 3,4-ethylenedioxythiophene (EDOT) in a tetrabutylammonium perchlorate solution for use as an electrochromic copolymer for a wide range of applications like photovoltaics and polymer light-emitting diodes (LEDs) . These applications suggest potential future directions in the field of optoelectronics and photovoltaics .

属性

IUPAC Name |

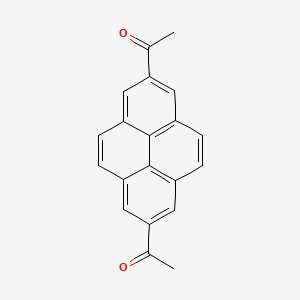

5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2S3/c14-13(15)12-6-5-11(18-12)10-4-3-9(17-10)8-2-1-7-16-8/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUORRMUDVBMZFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236150 | |

| Record name | (2,2':5',2''-Terthiophene)-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87145-85-5 | |

| Record name | (2,2':5',2''-Terthiophene)-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087145855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,2':5',2''-Terthiophene)-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![O-[2-(3-fluorophenyl)ethyl]hydroxylamine](/img/structure/B3057923.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B3057936.png)